molecular formula C17H16N2O3 B2971891 2-[(1,3-Benzoxazol-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol CAS No. 2379984-05-9

2-[(1,3-Benzoxazol-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B2971891
CAS No.: 2379984-05-9
M. Wt: 296.326
InChI Key: ZCAQQNIXDHMYIM-UHFFFAOYSA-N
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Description

2-[(1,3-Benzoxazol-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a complex organic compound that features both benzoxazole and benzofuran moieties. These structures are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve multi-step processes that include aminocarbonylation and acid-mediated ring closure. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzoxazol-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: FeCl3, toluene, 110°C, 24 hours.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted benzoxazole and benzofuran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-[(1,3-Benzoxazol-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, thereby modulating biological processes such as cell proliferation and inflammation .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-14(11-5-6-15-12(9-11)7-8-21-15)10-18-17-19-13-3-1-2-4-16(13)22-17/h1-6,9,14,20H,7-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAQQNIXDHMYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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